molecular formula C₂₉H₂₅D₃N₂O₅ B1152137 5'-O-Trityl-3'-β-hydroxythymidine-d3

5'-O-Trityl-3'-β-hydroxythymidine-d3

Cat. No.: B1152137
M. Wt: 487.56
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Nomenclature

This compound is a thymidine nucleoside analogue characterized by a trityl protective group attached to the 5'-hydroxy position and a β-hydroxy substitution at the 3' position of the sugar moiety. The compound is isotopically labeled with three deuterium atoms (d3) on the methyl group of the thymine base, enhancing its utility in tracing and analytical applications.

  • Molecular Formula: C29H25D3N2O5
  • Molecular Weight: 487.56 g/mol
  • IUPAC Name: 1-((2R,4R,5R)-4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)-5-(methyl-d3)pyrimidine-2,4(1H,3H)-dione
  • Structural Features: The 5'-hydroxy group is protected by a triphenylmethyl (trityl) group, a bulky moiety that prevents unwanted reactions at this site during synthetic procedures. The sugar ring retains a β-oriented hydroxy group at the 3' position. The thymine base is methyl-deuterated, which is significant for isotopic labeling purposes.

The chemical structure can be represented by the SMILES notation:

O=C1C(C([2H])([2H])[2H])=CN([C@H]2C[C@@H](O)[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O2)C(N1)=O

and the InChI string:

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1/i1D3

This compound is a stable isotope-labeled nucleoside derivative widely used as an intermediate in the synthesis of labeled thymidine monophosphate analogues.

Physical and Chemical Properties

Property Value
Molecular Weight 487.56 g/mol
Molecular Formula C29H25D3N2O5
Accurate Mass 487.22 Da
Physical State Neat (pure substance)
Storage Temperature Room temperature
Country of Origin Canada
Stability Short shelf life; requires confirmation before use

The compound exhibits typical properties of nucleoside derivatives with bulky protective groups:

  • The trityl group confers steric hindrance and hydrophobicity, which aids in selective protection of the 5'-hydroxy group during synthetic manipulations.
  • The β-hydroxy substitution at the 3' position affects the sugar conformation and reactivity.
  • The incorporation of deuterium atoms allows for enhanced mass spectrometric differentiation and kinetic isotope effect studies.
  • The compound is generally stable under ambient conditions but is custom-synthesized on demand due to its specialized nature and relatively short shelf life.

Historical Context and Development

The development of this compound is rooted in the advancement of nucleoside chemistry focused on oligonucleotide synthesis and isotopic labeling. The trityl group has long been used as a protective group for the 5'-hydroxy function of nucleosides, essential for controlled oligonucleotide assembly. The selective protection of the 5'-hydroxy group facilitates stepwise synthesis by preventing side reactions at this reactive site.

The β-hydroxy modification at the 3' position and the deuterium labeling of the thymine methyl group were introduced to provide specialized probes for biochemical studies, including enzymatic mechanism elucidation and metabolic tracing.

Notably, Vanheusden et al. (2002) described the use of this compound as an intermediate in the preparation of labeled thymidine monophosphate analogues, highlighting its importance in generating isotopically labeled nucleotides for research applications.

Significance in Nucleoside Chemistry

This compound holds significance in nucleoside chemistry for several reasons:

  • Selective Protection: The trityl group is a classic 5'-hydroxy protecting group that is orthogonal to other protecting groups, allowing for selective deprotection and functionalization during oligonucleotide synthesis.
  • Isotopic Labeling: The incorporation of deuterium atoms enables the study of nucleoside metabolism and enzymatic pathways using mass spectrometry and nuclear magnetic resonance techniques.
  • Synthetic Intermediate: It serves as a crucial intermediate for synthesizing labeled thymidine monophosphate analogues, which are valuable in biochemical assays and drug development.
  • Structural Modification: The β-hydroxy substitution at the 3' position provides a handle for further chemical modifications and influences the conformational properties of the sugar ring, impacting interactions with enzymes and nucleic acid structures.

These features make the compound an indispensable tool in the synthesis of modified nucleotides and the study of nucleic acid biochemistry.

Research Applications Overview

Research applications of this compound primarily focus on:

  • Synthesis of Labeled Nucleotides: Used as an intermediate for preparing isotopically labeled thymidine monophosphates, which are essential in tracing DNA synthesis and repair pathways.
  • Enzyme Mechanism Studies: The deuterium labeling assists in kinetic isotope effect experiments to elucidate enzymatic mechanisms involving thymidine and related nucleosides.
  • Oligonucleotide Synthesis: The trityl protection facilitates the stepwise chemical synthesis of oligonucleotides, including those with modified backbones or bases for therapeutic and diagnostic purposes.
  • Pharmacokinetic and Metabolic Studies: Enables tracking of thymidine analogues in biological systems without altering the compound’s biochemical properties significantly.
  • Antiangiogenic Research: Although not directly studied with this exact compound, structurally related 5'-O-trityl nucleoside derivatives have demonstrated inhibition of thymidine phosphorylase, an enzyme involved in angiogenesis, suggesting potential research avenues for related compounds.

These applications underscore the compound's role in advancing nucleoside chemistry and molecular biology research.

Properties

Molecular Formula

C₂₉H₂₅D₃N₂O₅

Molecular Weight

487.56

Synonyms

1-[2-Deoxy-5-O-(triphenylmethyl)-β-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione-d3;  1-(2-Deoxy-5-O-trityl-β-D-threo-pentofuranosyl)thymine-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Key Features Applications
5'-O-Trityl-3'-β-hydroxythymidine-d3 55612-11-8 C₃₁H₂₉D₃N₂O₇ Deuterated 3'-β-hydroxyl; 5'-O-trityl protection Isotopic labeling, metabolic studies, antiviral intermediate
5'-O-(4,4'-Dimethoxytrityl)-3'-β-hydroxythymidine 112501-53-8 C₃₁H₃₂N₂O₇ Non-deuterated; 4,4'-dimethoxytrityl at 5' Pharmaceutical impurity, oligonucleotide synthesis
5-O-Trityl-2,3'-anhydrothymidine 25442-42-6 C₂₉H₂₆N₂O₄ 2',3'-anhydro ring; no hydroxyl group Precursor for 3'-azido derivatives (e.g., AZT synthesis)
N3-Benzoyl-5'-O-(4,4'-dimethoxytrityl)thymidine N/A C₃₈H₃₆N₂O₈ N3-benzoyl protection; 4,4'-dimethoxytrityl at 5' Solid-phase oligonucleotide synthesis
3',5'-Di-O-benzoylthymidine 35898-30-7 C₂₄H₂₂N₂O₇ 3' and 5' benzoyl groups Intermediate in nucleotide synthesis

Stability and Reactivity

  • Deuterated vs. Non-Deuterated: The deuterium in this compound reduces metabolic degradation rates, making it suitable for long-term tracer studies .
  • Trityl vs. Dimethoxytrityl : The 4,4'-dimethoxytrityl group (CAS 112501-53-8) offers improved solubility in organic solvents compared to the bulkier trityl group .
  • Anhydro vs. Hydroxyl : The 2',3'-anhydro ring (CAS 25442-42-6) is highly reactive toward nucleophiles (e.g., azide ions), enabling efficient synthesis of 3'-modified analogs like AZT .
Table 2: Application-Specific Comparisons
Compound Key Applications
This compound Isotopic labeling in antiviral drug development; NMR spectroscopy
5'-O-(4,4'-Dimethoxytrityl)-3'-β-hydroxythymidine Oligonucleotide synthesis; quality control as a pharmaceutical impurity
5-O-Trityl-2,3'-anhydrothymidine AZT precursor; synthesis of 3'-azido-3'-deoxythymidine
3',5'-Di-O-benzoylthymidine Intermediate in modified nucleoside synthesis; protects hydroxyl groups during phosphorylation

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5'-O-Trityl-3'-β-hydroxythymidine-d3, and how do deuterium isotopes influence reaction optimization?

  • The synthesis involves protecting the 5'-hydroxyl group with a trityl moiety and introducing deuterium at specific positions. Key steps include:

  • Tritylation : Using 4,4'-dimethoxytrityl chloride to protect the 5'-OH group under anhydrous conditions (e.g., pyridine/DCM) .
  • Deuterium incorporation : Selective deuteration via catalytic exchange or deuterated reagents (e.g., NaBD₄) to ensure isotopic purity ≥98% .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate intermediates.
    • Deuterium introduces kinetic isotope effects (KIE), slowing reaction rates at deuterated sites. This requires extended reaction times (e.g., 24–48 hr) and precise temperature control (±2°C) to avoid side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical methods :

  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm retention time and isotopic mass shift (+3 Da for d3) .
  • NMR : Compare ¹H and ²H NMR spectra to verify deuterium incorporation. For example, absence of 3'-OH proton signal (δ ~2.5 ppm) confirms deuteration .
  • Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 63.98%, H: 4.93% for non-deuterated analogs) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (DMF, pyridine) .
  • Waste disposal : Segregate organic waste (e.g., deuterated byproducts) and consult certified biohazard disposal services .

Advanced Research Questions

Q. How do isotopic (d3) modifications impact the compound’s stability in nucleoside analog studies?

  • Deuterium enhances metabolic stability by reducing CYP450-mediated oxidation. For example:

  • In vitro assays : Compare half-life (t½) of deuterated vs. non-deuterated analogs in liver microsomes. d3-labeled compounds show ~30% longer t½ due to KIE .
  • Hydrolytic stability : Monitor pH-dependent degradation (e.g., 3'-β-hydroxyl group) in buffered solutions (pH 7.4). Deuterium substitution reduces hydrolysis rates by 15–20% .

Q. What experimental strategies resolve contradictions in deuterium distribution patterns observed during synthesis?

  • Isotopic scrambling : Use LC-MS/MS to trace deuterium migration. For example, unexpected deuteration at the 2'-position can arise from acidic conditions (e.g., D₂O contamination) .
  • Reaction optimization :

  • Adjust solvent polarity (e.g., switch from DMF to THF) to minimize proton exchange.
  • Employ deuterium-labeled catalysts (e.g., DABCO-d6) to suppress isotopic dilution .

Q. How can researchers design kinetic studies to quantify deuterium’s effect on glycosidic bond stability?

  • Experimental setup :

  • Thermal stability : Heat samples (50–90°C) in deuterated PBS and monitor glycosidic bond cleavage via UV-Vis (λ = 260 nm) .
  • Kinetic analysis : Calculate activation energy (Ea) using Arrhenius plots. Deuterium increases Ea by ~5 kJ/mol due to bond-strengthening effects .
    • Comparative controls : Include non-deuterated analogs and internal standards (e.g., thymidine-d0) for baseline correction .

Methodological Considerations Table

Parameter Non-Deuterated Analog Deuterated (d3) Compound Key Evidence
Synthesis Yield75–80%60–65%
Reaction Time12–18 hr24–36 hr
Metabolic Stability (t½)2.5 hr3.3 hr
NMR Signal (3'-OH)δ 2.5 ppm (s)Absent

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